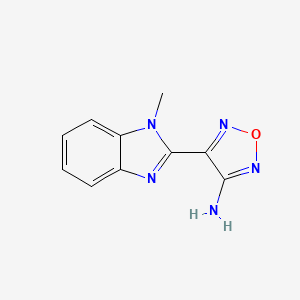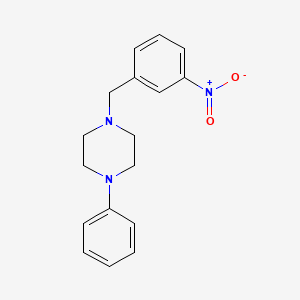
1-(3-nitrobenzyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 1-(3-nitrobenzyl)-4-phenylpiperazine often involves complex organic reactions. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates the nucleophilic substitution reactions that might be akin to the synthetic pathways of 1-(3-nitrobenzyl)-4-phenylpiperazine, highlighting the importance of specific reactants and conditions to achieve the desired product with high purity and yield (Sparke et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-nitrobenzyl)-4-phenylpiperazine has been extensively studied using X-ray diffraction methods. For example, investigations into N-phenyl-4-nitrobenzylamine and related compounds have provided insights into the crystalline structure and molecular arrangements, which are crucial for understanding the physical and chemical behavior of these compounds (Iwasaki et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of nitrobenzyl compounds, including those similar to 1-(3-nitrobenzyl)-4-phenylpiperazine, involves various transformations under different conditions. The cleavage of C-P bonds in the presence of sodium hydroxide in nitrobenzyl(α-amino)phosphonic acids demonstrates the potential chemical reactions that such compounds can undergo, leading to the formation of azoxybenzene and azobenzene derivatives (Boduszek & Halama, 1998).
Physical Properties Analysis
The physical properties of 1-(3-nitrobenzyl)-4-phenylpiperazine and similar compounds can be elucidated through the study of their crystal structures. The analysis of 4-nitrobenzylphosphonic acid provides a comparison of intermolecular interactions within the crystal structure, contributing to the understanding of the stability and physical characteristics of these molecules (Wilk et al., 2014).
Chemical Properties Analysis
Investigating the chemical properties of 1-(3-nitrobenzyl)-4-phenylpiperazine involves understanding its reactivity, interaction with other substances, and potential applications. Research on the reactivity of nitrosoimines with organolithiums provides insight into the chemical behavior and transformations that similar nitrobenzyl compounds might undergo, shedding light on their functional group interactions and potential for forming new compounds (Hisaoka et al., 1975).
作用机制
Target of Action
Benzyl compounds are known to interact with various proteins and enzymes in the body . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
Benzyl compounds generally undergo reactions at the benzylic position, which can be resonance stabilized . This allows for various types of reactions, including free radical reactions, nucleophilic substitutions, and oxidations . The nitro group in the compound could potentially undergo reduction to form an amine , which could further influence its interaction with its targets.
Biochemical Pathways
Benzyl compounds can participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Benzyl compounds are generally known to have good bioavailability due to their lipophilic nature .
Result of Action
Based on the known reactivities of benzyl compounds, it can be speculated that this compound could potentially interact with various proteins and enzymes, leading to changes in cellular functions .
Action Environment
The action, efficacy, and stability of 1-(3-nitrobenzyl)-4-phenylpiperazine could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its reactivity . Additionally, the presence of other molecules could potentially affect the compound’s interactions with its targets.
属性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCRAJMTPDPXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrobenzyl)-4-phenylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

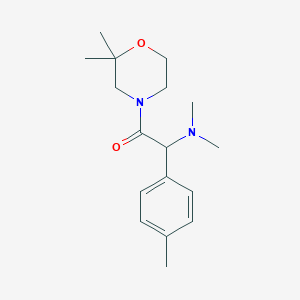
amino]acetic acid](/img/structure/B5618131.png)
![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)
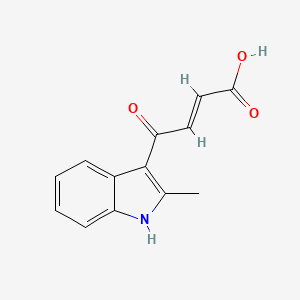
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)
![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)
![3-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5618168.png)

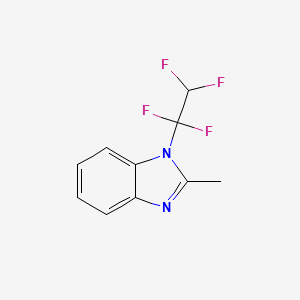
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-8-methoxy-3-chromanecarboxamide](/img/structure/B5618204.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5618217.png)
